molecular formula C4H2ClIN2 B3024086 2-Chloro-6-iodopyrazine CAS No. 120531-35-3

2-Chloro-6-iodopyrazine

Cat. No. B3024086
CAS RN: 120531-35-3
M. Wt: 240.43 g/mol
InChI Key: OVZLLWLBKKQGKP-UHFFFAOYSA-N
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Description

2-Chloro-6-iodopyrazine is a chemical compound with the molecular formula C4H2ClIN2. It has a molecular weight of 240.43 .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-chloropyrazine or 2-bromopyrazine via treatment with iodotrimethylsilane . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with chlorine and iodine substituents . Further detailed analysis would require specific computational chemistry techniques such as Density Functional Theory (DFT) and time-dependent DFT .


Physical And Chemical Properties Analysis

This compound has a predicted density of 2.187±0.06 g/cm3 and a predicted boiling point of 252.6±35.0 °C . More detailed physical and chemical properties would require experimental determination .

Scientific Research Applications

1. Use in Environmental Science and Technology

2-Chloro-6-iodopyrazine is studied in environmental science for its potential as a model compound in understanding the behavior of non-extractable (bound) triazine residues. It serves as a target in competitive enzyme immunoassays, contributing to the research on environmental contamination and pollution monitoring (Dankwardt et al., 1996).

2. Agricultural Chemicals in Groundwater

Research has explored the relation between land use and concentrations of agricultural chemicals, including atrazine derivatives, in groundwater. The presence of this compound derivatives in water sources can indicate the impact of agricultural practices on environmental health (Kolpin, 1997).

3. Applications in Weed Science

The compound is involved in studies examining the effects of atrazine and similar substances on plant biology. Its presence helps in understanding how these substances affect chromatin activity in crops, which is crucial for agricultural and herbicidal research (Penner & Early, 1972).

4. Water Treatment and Pollution Analysis

In water treatment, this compound derivatives are examined for their degradation patterns when treated with ozone and OH radicals. This is essential for developing effective water purification techniques, especially in removing harmful agricultural residues from drinking water (Acero et al., 2000).

5. Chemical Synthesis and Organic Chemistry

The compound is crucial in the synthesis of new rod-like conjugated molecules, serving as a core component in the development of new chemical structures with potential applications in various industries, including pharmaceuticals and materials science (Hebbar et al., 2011).

6. Ecotoxicology and Risk Assessment

Studies involving this compound derivatives are significant in ecotoxicology, particularly in assessing the ecological risks of atrazine in surface waters. These studies help in understanding the environmental impact of widespread herbicide use (Solomon et al., 1996).

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor . This suggests that 2-Chloro-6-iodopyrazine may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Molecular Mechanism

It is known that pyrazine derivatives can undergo various transition metal-catalyzed reactions, such as Sonogashira, Heck, Suzuki, and Stille reactions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound has a high solubility in water , suggesting that it could be stable in aqueous solutions over time

Metabolic Pathways

It is known that pyrazine derivatives can undergo various metabolic reactions

properties

IUPAC Name

2-chloro-6-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-7-2-4(6)8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZLLWLBKKQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120531-35-3
Record name 2-chloro-6-iodopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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